

Hydrolysis of Dimethyl Ethylphosphonate: A Technical Guide to Kinetics and Mechanisms

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Compound of Interest

Compound Name: *Dimethyl ethylphosphonate*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis kinetics and mechanisms of phosphonate esters, with a specific focus on **dimethyl ethylphosphonate** (DMEP). Due to a scarcity of publicly available data specifically for **dimethyl ethylphosphonate**, this document leverages extensive research on the closely related compound, dimethyl methylphosphonate (DMMP), as a surrogate to elucidate the expected reactivity and mechanistic pathways of DMEP. The principles governing the hydrolysis of phosphonate esters are generally applicable, and the data for DMMP serves as a robust model for understanding the behavior of DMEP in aqueous environments.

Introduction to Phosphonate Ester Hydrolysis

Phosphonate esters are a class of organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. Their hydrolysis, the cleavage of the P-O-C ester bond by water, is a fundamental reaction of significant interest in various fields, including the environmental fate of pesticides, the degradation of chemical warfare agents, and the design of prodrugs in pharmaceutical development. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the presence of catalysts.

The hydrolysis of dialkyl phosphonates like DMEP proceeds in two consecutive steps, with the first hydrolysis yielding the monoester and the second yielding the phosphonic acid.

Hydrolysis Kinetics

The hydrolysis of phosphonate esters typically follows pseudo-first-order kinetics under constant pH conditions. The rate of reaction can be influenced by acid, neutral, and base-catalyzed pathways.

pH-Rate Profile

The rate of hydrolysis of phosphonate esters is significantly influenced by pH. While specific data for DMEP is not readily available, the general behavior can be inferred from studies on similar compounds. For instance, the hydrolysis of dimethyl phosphonate (DMP) demonstrates that the degradation is much faster in neutral and alkaline conditions compared to acidic conditions. At pH 4, the half-life is approximately 470 hours, which decreases to about 3 hours at pH 7, and less than 0.3 hours at pH 9[1]. This indicates that both neutral (water-mediated) and base-catalyzed hydrolysis are significant pathways.

Table 1: Hydrolysis Half-life of Dimethyl Phosphonate at Various pH Values

pH	Half-life
4	~470 hours
7	~3 hours
9	< 0.3 hours

Data for Dimethyl Phosphonate, used as a surrogate for **Dimethyl Ethylphosphonate**. [1]

Temperature Dependence and Activation Energy

The rate of hydrolysis increases with temperature. Studies on the hydrolysis of DMMP in hot-compressed water have determined the activation energy for the pseudo-first-order reaction to be 90.17 ± 5.68 kJ/mol, with a pre-exponential factor of 107.51 ± 0.58 s⁻¹[2][3][4][5]. This Arrhenius relationship allows for the prediction of hydrolysis rates at different temperatures. Pressure has been observed to have no discernible effect on the hydrolysis rate in compressed liquid water[2][4][5].

Table 2: Arrhenius Parameters for the Hydrolysis of Dimethyl Methylphosphonate

Parameter	Value
Activation Energy (Ea)	90.17 ± 5.68 kJ/mol
Pre-exponential Factor (A)	107.51 ± 0.58 s-1

Data for Dimethyl Methylphosphonate, used as a surrogate for **Dimethyl Ethylphosphonate**.
[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

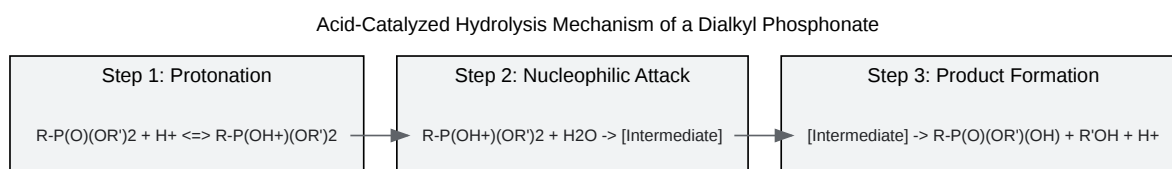
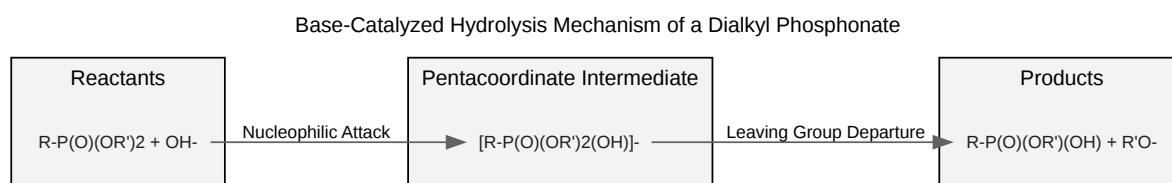
Hydrolysis Mechanism

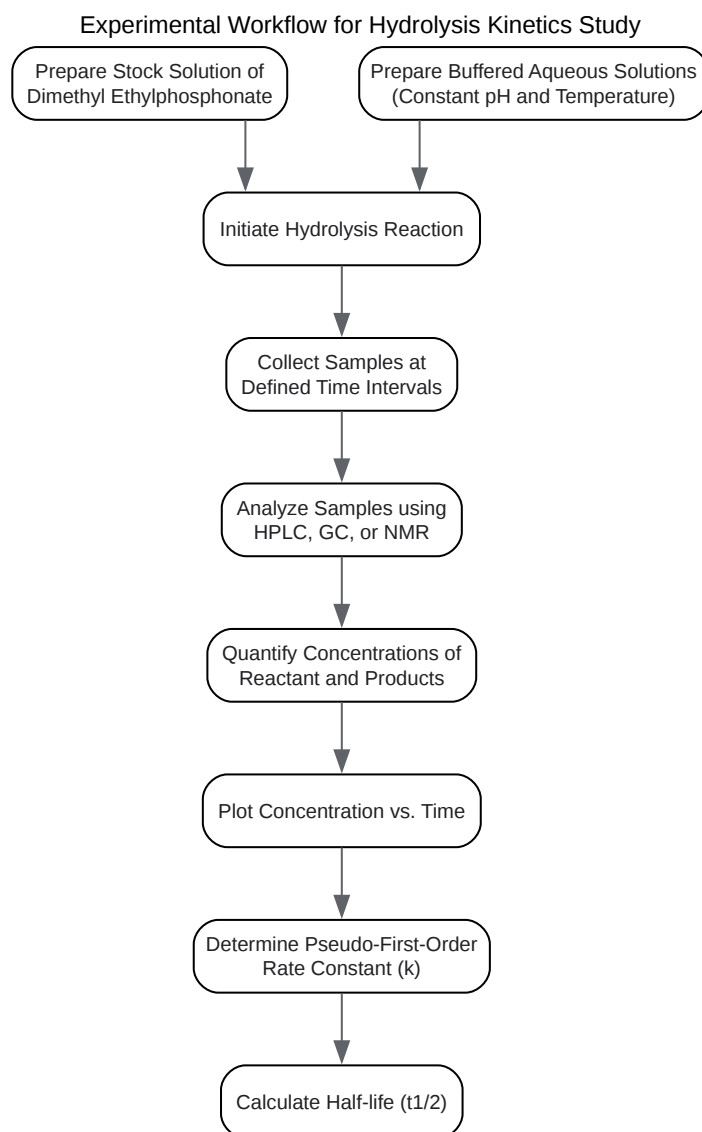
The hydrolysis of phosphonate esters can proceed through different mechanisms depending on the reaction conditions. The most common mechanisms involve nucleophilic attack of water or hydroxide ion on the phosphorus center.

Neutral and Base-Catalyzed Hydrolysis

Under neutral and alkaline conditions, the hydrolysis of phosphonate esters is believed to proceed via a nucleophilic substitution reaction at the phosphorus center. A water molecule (neutral hydrolysis) or a hydroxide ion (base-catalyzed hydrolysis) acts as the nucleophile, attacking the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate or transition state, followed by the departure of the leaving group (an alkoxide).

The base-catalyzed hydrolysis is generally much faster than the neutral hydrolysis due to the stronger nucleophilicity of the hydroxide ion.





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References

- 1. hpcchemicals.oecd.org [hpcchemicals.oecd.org]

- 2. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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